3-(4-Iodophenoxy)propane-1,2-diol
Description
3-(4-Iodophenoxy)propane-1,2-diol is a chiral diol derivative featuring a propane-1,2-diol backbone substituted with a 4-iodophenoxy group at the third carbon. This compound is structurally related to a broader class of aryloxy propane-1,2-diols, which are studied for their stereoselective crystallization behaviors, applications in polymer synthesis, and roles in chiral resolution .
Properties
CAS No. |
830-11-5 |
|---|---|
Molecular Formula |
C9H11IO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
3-(4-iodophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11IO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 |
InChI Key |
DVYRQJIBNVIQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
Compounds such as 3-(4-n-butylphenoxy)propane-1,2-diol () and 3-(4-n-pentylphenoxy)propane-1,2-diol () share the propane-1,2-diol core but differ in their alkyl substituents. These alkyl chains enhance hydrophobicity and reduce melting points (e.g., 48–52°C for pentyl/heptyl derivatives) compared to the iodinated analog, which likely has a higher melting point due to iodine’s polarizability and molecular weight . The bulky iodine atom in 3-(4-iodophenoxy)propane-1,2-diol may also promote stronger π-π stacking and halogen bonding, affecting crystal packing and enantiomeric resolution efficiency .
Aromatic and Bulky Substituents
3-(Naphthalen-2-yloxy)propane-1,2-diol () features a naphthyl group, introducing greater steric hindrance and aromatic surface area. This compound exhibits exceptional enantioselectivity (ee >99%), attributed to the rigid naphthalene moiety enhancing chiral discrimination in host-guest systems.
Electron-Donating and Withdrawing Groups
3-(4-Methoxyphenoxy)propane-1,2-diol () contains a methoxy group, which is electron-donating. This substituent lowers reactivity in electrophilic aromatic substitution and increases solubility in polar solvents compared to the electron-withdrawing iodine group. The methoxy derivative (MW 198.22) has a lower molecular weight than the iodinated analog (estimated MW ~278.1), impacting physical properties like density and boiling point .
Physical and Chemical Properties
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
